2-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine 2-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
Brand Name: Vulcanchem
CAS No.: 1397287-45-4
VCID: VC4188242
InChI: InChI=1S/C7H3BrF3N3/c8-6-12-5-3-1-2-4(7(9,10)11)14(5)13-6/h1-3H
SMILES: C1=CC2=NC(=NN2C(=C1)C(F)(F)F)Br
Molecular Formula: C7H3BrF3N3
Molecular Weight: 266.021

2-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine

CAS No.: 1397287-45-4

Cat. No.: VC4188242

Molecular Formula: C7H3BrF3N3

Molecular Weight: 266.021

* For research use only. Not for human or veterinary use.

2-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine - 1397287-45-4

Specification

CAS No. 1397287-45-4
Molecular Formula C7H3BrF3N3
Molecular Weight 266.021
IUPAC Name 2-bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
Standard InChI InChI=1S/C7H3BrF3N3/c8-6-12-5-3-1-2-4(7(9,10)11)14(5)13-6/h1-3H
Standard InChI Key QMLLEKBZHYXAMD-UHFFFAOYSA-N
SMILES C1=CC2=NC(=NN2C(=C1)C(F)(F)F)Br

Introduction

Synthesis and Manufacturing

Microwave-Assisted Catalyst-Free Synthesis

A breakthrough in the synthesis of triazolo[1,5-a]pyridine derivatives involves microwave-mediated, catalyst-free reactions. This method, developed by researchers, utilizes enaminonitriles and benzohydrazides under microwave irradiation to yield the target compound via a tandem transamidation, nucleophilic addition, and condensation mechanism . The reaction proceeds efficiently within short durations (e.g., 20–96 hours) and achieves yields exceeding 90% under optimized conditions . Key advantages include:

  • Eco-friendliness: Elimination of catalysts and additives reduces waste.

  • Scalability: Demonstrated efficacy in gram-scale reactions .

  • Functional group tolerance: Compatibility with diverse substituents enhances versatility .

A representative synthesis pathway is outlined below:

  • Transamidation: Enaminonitrile reacts with benzohydrazide to form intermediate A.

  • Nucleophilic addition: Attack on the nitrile group generates intermediate B.

  • Condensation: Cyclization yields intermediate C, followed by dehydration to the final product .

Alternative Synthetic Routes

While microwave synthesis dominates recent literature, traditional methods include halogenation and cross-coupling reactions. For instance, bromination of precursor pyridines using NBS\text{NBS} (N-bromosuccinimide) or PBr3\text{PBr}_3 introduces the bromine atom. Trifluoromethyl groups are often incorporated via cyclization of CF3_3-containing precursors or copper-mediated cross-coupling .

Table 1: Comparative Synthesis Methods

MethodConditionsYield (%)Reference
Microwave irradiation100°C, 1 hour90–93
BrominationNBS\text{NBS}, acetic acid81
Copper-mediated couplingCuI\text{CuI}, DMF, 100°C31

Molecular Structure and Physicochemical Properties

Structural Characterization

The compound features a triazole ring fused to a pyridine ring, with bromine at position 2 and a trifluoromethyl group at position 5. X-ray crystallography and NMR studies confirm the planar geometry of the heterocyclic system, with the trifluoromethyl group inducing significant electron-withdrawing effects . Key spectroscopic data include:

  • 1H^1\text{H} NMR: Signals at δ 8.34 (d, J=2.8HzJ = 2.8 \, \text{Hz}), 7.56 (d, J=8.7HzJ = 8.7 \, \text{Hz}), and 7.45 (dd, J=8.7,2.8HzJ = 8.7, 2.8 \, \text{Hz}) .

  • 19F^{19}\text{F} NMR: A singlet at δ -58.8 ppm .

  • IR: Stretching vibrations at 1,350 cm1^{-1} (C-F) and 750 cm1^{-1} (C-Br).

Physicochemical Properties

The trifluoromethyl group enhances lipophilicity (logP=2.8\log P = 2.8), favoring membrane permeability, while the bromine atom contributes to molecular weight (266.02 g/mol) and stability. Solubility data remain limited, but analogs exhibit moderate solubility in polar aprotic solvents like DMF and DMSO .

Chemical Reactivity and Applications

Reactivity in Cross-Coupling Reactions

CompoundTargetActivity (IC50_{50}/MIC)Reference
5-CF3_3-triazolopyridineKinase X0.8 μM
2-Br-triazolopyrazineS. aureus32 μg/mL

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